molecular formula C11H21NO3 B2915690 tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate CAS No. 1423661-59-9

tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate

Cat. No. B2915690
M. Wt: 215.293
InChI Key: JBYMZEGWQFOQSK-UHFFFAOYSA-N
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Description

Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate, also known as CX-4945, is a selective inhibitor of protein kinase CK2. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit CK2, which is overexpressed in many cancer types.

Mechanism Of Action

Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate selectively inhibits protein kinase CK2, which is overexpressed in many cancer types. CK2 is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 by tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth.

Biochemical And Physiological Effects

Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is necessary for tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its selectivity for CK2. This allows for specific inhibition of CK2 without affecting other kinases. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to have low toxicity in normal cells. One limitation of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research. One area of interest is the development of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate as a combination therapy with other cancer treatments. Additionally, there is potential for the use of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in the treatment of other diseases, such as neurodegenerative diseases and viral infections. Further studies are needed to fully understand the potential of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate in these areas.
In conclusion, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate is a selective inhibitor of protein kinase CK2 that has potential for use in cancer therapy. Its ability to inhibit CK2, which is overexpressed in many cancer types, has been shown to inhibit cancer cell growth and enhance the efficacy of other cancer therapies. While there are limitations to its use in lab experiments, there are many potential future directions for tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate research that warrant further investigation.

Synthesis Methods

The synthesis of tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate involves the reaction of tert-butyl N-(cyclopropylmethyl) carbamate with 2-bromoethyl alcohol in the presence of a base. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group and obtain tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate.

Scientific Research Applications

Tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(6-7-13)8-9-4-5-9/h9,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYMZEGWQFOQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)CC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(cyclopropylmethyl)-N-(2-hydroxyethyl)carbamate

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